Docosanedioic acid, 7,16-dihydroxy-
Description
Historical Discovery and Nomenclature
The compound was first cataloged under the CAS registry number 134507-61-2, though detailed historical records of its initial isolation or synthesis remain sparse in publicly available literature. Its nomenclature follows IUPAC conventions, designating the hydroxyl groups at carbon atoms 7 and 16 relative to the carboxylic acid termini. The systematic name, 7,16-dihydroxydocosanedioic acid , reflects this substitution pattern, while alternative naming systems may describe it as a dihydroxy variant of the parent docosanedioic acid (a 22-carbon dicarboxylic acid).
The structural complexity of this molecule arises from its stereochemistry and functional group interactions. While the exact discovery timeline is unclear, its registration in chemical databases underscores its relevance in synthetic organic chemistry and materials science research.
Structural Relationship to Docosanedioic Acid Derivatives
Docosanedioic acid derivatives exhibit diverse modifications, including hydroxylation, ketonation, and unsaturation, which profoundly influence their chemical behavior. The table below contrasts key features of 7,16-dihydroxydocosanedioic acid with related compounds:
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| Docosanedioic acid | 505-56-6 | $$ \text{C}{22}\text{H}{42}\text{O}_4 $$ | Two carboxylic acids | Linear 22-carbon chain |
| 7,16-Dihydroxydocosanedioic acid | 134507-61-2 | $$ \text{C}{22}\text{H}{42}\text{O}_6 $$ | Two carboxylic acids, two hydroxyls | Hydroxyls at C7 and C16 |
| 5,17-Docosadiyne-7,16-dione | 192993-56-9 | $$ \text{C}{22}\text{H}{34}\text{O}_2 $$ | Two ketones, two triple bonds | Triple bonds at C5–C6 and C17–C18 |
The introduction of hydroxyl groups in 7,16-dihydroxydocosanedioic acid enhances its polarity compared to the parent docosanedioic acid, potentially increasing solubility in polar solvents and influencing intermolecular hydrogen bonding. This structural modification aligns with trends observed in other hydroxylated fatty acids, where hydroxylation at mid-chain positions (e.g., C7 and C16) disrupts crystallinity and modifies thermal stability.
In contrast, derivatives like 5,17-docosadiyne-7,16-dione prioritize ketone and alkyne functionalities, which impart rigidity and reactivity toward cycloaddition reactions. Such comparisons highlight how functional group placement dictates the physicochemical and synthetic utility of docosanedioic acid derivatives.
Structural Analysis and Implications
The hydroxyl groups at C7 and C16 in 7,16-dihydroxydocosanedioic acid introduce steric hindrance and electronic effects that differentiate it from shorter-chain dihydroxy acids. For instance, the 22-carbon backbone allows for extended van der Waals interactions, while the hydroxyls facilitate coordination with metal ions or participation in esterification reactions. These traits suggest potential applications in polymer chemistry or as chelating agents, though further experimental validation is required.
Properties
CAS No. |
134507-61-2 |
|---|---|
Molecular Formula |
C22H42O6 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
7,16-dihydroxydocosanedioic acid |
InChI |
InChI=1S/C22H42O6/c23-19(15-9-5-11-17-21(25)26)13-7-3-1-2-4-8-14-20(24)16-10-6-12-18-22(27)28/h19-20,23-24H,1-18H2,(H,25,26)(H,27,28) |
InChI Key |
RIRFCYLVFBINDJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(CCCCCC(=O)O)O)CCCC(CCCCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosanedioic acid, 7,16-dihydroxy- can be synthesized through several methods. One common method involves the Wolff-Kishner reduction of 7,16-diketodocosanedioic acid. This intermediate is formed by the reaction of the half-ester acid chloride of adipic acid with the αω-cadmium derivative of decane. The reduction is carried out using hydrazine hydrate and potassium hydroxide in the presence of triethanolamine .
Another method involves the desulfurization of 2,5-bis(ω-carboyoctyl)thiophene using Raney nickel to yield docosanedioic acid, which can then be hydroxylated at the 7th and 16th positions .
Industrial Production Methods
Industrial production of docosanedioic acid, 7,16-dihydroxy- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Docosanedioic acid, 7,16-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: 7,16-diketodocosanedioic acid or 7,16-dicarboxydocosanedioic acid.
Reduction: 7,16-dihydroxydocosane or 7,16-dihydroxy-1,22-docosanediol.
Substitution: 7,16-dihalo-docosanedioic acid or 7,16-diamino-docosanedioic acid.
Scientific Research Applications
Docosanedioic acid, 7,16-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine: It is investigated for its potential use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants
Mechanism of Action
The mechanism of action of docosanedioic acid, 7,16-dihydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 7th and 16th positions allow it to form hydrogen bonds with biological molecules, influencing their structure and function. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
Docosanedioic acid: Lacks the hydroxyl groups at the 7th and 16th positions.
Eicosanedicarboxylic acid: Has a shorter carbon chain with 20 carbon atoms.
Sebacic acid: A dicarboxylic acid with 10 carbon atoms.
Uniqueness
The hydroxyl groups also contribute to its antioxidant properties, making it valuable in biological and medical research .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 7,16-dihydroxydocosanedioic acid in a laboratory setting?
- Methodological Answer : The synthesis requires precise control of reaction conditions. A validated procedure involves heating potassium hydroxide with intermediates under reflux, followed by acidification and purification via recrystallization. Key parameters include maintaining temperatures at 195°C for 6 hours to prevent incomplete cyclization and using inert atmospheres to avoid oxidation. Purification steps (e.g., alcohol-based recrystallization) are critical to achieving >95% purity .
- Safety Note : Use protective equipment (gloves, goggles) due to skin/eye irritation risks .
Q. How should researchers handle and store 7,16-dihydroxydocosanedioic acid to ensure safety and stability?
- Methodological Answer :
- Handling : Work in well-ventilated areas (P271, P261) and avoid inhalation of dust (H335). Use adsorbents (e.g., quartz sand) for spill containment .
- Storage : Store in airtight containers at 4°C, away from oxidizers. Stability tests suggest degradation occurs above 40°C or under prolonged UV exposure .
Q. What analytical techniques are recommended for characterizing the purity and structure of 7,16-dihydroxydocosanedioic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm hydroxyl and carboxyl group positions via H and C NMR chemical shifts.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV detection at 210 nm.
- Mass Spectrometry (MS) : Validate molecular weight (370.57 g/mol) via electrospray ionization (ESI-MS) .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for synthesizing 7,16-dihydroxydocosanedioic acid?
- Methodological Answer : A 3 factorial design evaluates variables like temperature (160–200°C), catalyst concentration (0.5–2.0 mol%), and reaction time (4–8 hours). Response surface methodology (RSM) identifies optimal conditions (e.g., 195°C, 1.5 mol% catalyst, 6 hours) to maximize yield while minimizing byproducts. Statistical tools (ANOVA) validate model significance .
Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this compound’s reactivity?
- Methodological Answer :
- Data Triangulation : Cross-validate results using multiple techniques (e.g., kinetic studies via HPLC and computational DFT calculations).
- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±2% for HPLC peak integration) and systematic biases (e.g., solvent polarity effects).
- Literature Benchmarking : Compare with structurally analogous dihydroxy acids (e.g., 9,10-dihydroxystearic acid) to identify outliers .
Q. What computational modeling approaches are suitable for predicting the acid/base behavior of 7,16-dihydroxydocosanedioic acid in different solvents?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar (water) vs. nonpolar (hexane) solvents to predict pKa shifts.
- Density Functional Theory (DFT) : Calculate partial charges and hydrogen-bonding interactions to explain preferential deprotonation at the C7 hydroxyl group.
- Software Tools : Use Gaussian or ORCA packages with solvation models (e.g., COSMO-RS) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for long-term storage?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at pH 2–12 and 25–60°C for 4–12 weeks. Monitor degradation via HPLC and identify products (e.g., lactones or ketones) using LC-MS.
- Arrhenius Modeling : Predict shelf life at 4°C by extrapolating degradation rates from high-temperature data .
Data Management and Reproducibility
Q. What protocols ensure reproducibility in synthesizing and characterizing 7,16-dihydroxydocosanedioic acid?
- Methodological Answer :
- Standard Operating Procedures (SOPs) : Document reaction parameters (e.g., stirring speed, cooling rates) and purification steps.
- Open Data Practices : Share raw NMR/HPLC files in repositories (e.g., Zenodo) with metadata on instrument calibration .
Q. How should researchers address discrepancies in reported toxicity profiles of 7,16-dihydroxydocosanedioic acid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
